molecular formula C13H15BrF2O B6294853 2-Bromo-2,2-difluoro-1-(4-pentylphenyl)ethanone CAS No. 2173102-52-6

2-Bromo-2,2-difluoro-1-(4-pentylphenyl)ethanone

Cat. No.: B6294853
CAS No.: 2173102-52-6
M. Wt: 305.16 g/mol
InChI Key: DLNYKBGJGHYNFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-2,2-difluoro-1-(4-pentylphenyl)ethanone is an organic compound with the molecular formula C13H13BrF2O It is a brominated and fluorinated derivative of acetophenone, characterized by the presence of a bromine atom and two fluorine atoms on the ethanone moiety, and a pentyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-2,2-difluoro-1-(4-pentylphenyl)ethanone typically involves the bromination and fluorination of appropriate precursors. One common method is the bromination of 2,2-difluoro-1-(4-pentylphenyl)ethanone using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2,2-difluoro-1-(4-pentylphenyl)ethanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), catalysts (e.g., palladium).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).

Major Products

    Substitution: Substituted ethanones with various functional groups.

    Reduction: Alcohol derivatives.

    Oxidation: Carboxylic acids and other oxidized products.

Scientific Research Applications

2-Bromo-2,2-difluoro-1-(4-pentylphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-2,2-difluoro-1-(4-pentylphenyl)ethanone depends on the specific reaction or application. In substitution reactions, the bromine atom is typically displaced by a nucleophile through a bimolecular nucleophilic substitution (S_N2) mechanism. In reduction reactions, the carbonyl group is reduced to an alcohol via hydride transfer from the reducing agent. The fluorine atoms can influence the reactivity and stability of the compound due to their electronegativity and steric effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-2,2-difluoro-1-phenylethanone: Lacks the pentyl group, making it less hydrophobic.

    2-Bromo-2,2-difluoro-1-(4-methylphenyl)ethanone: Contains a methyl group instead of a pentyl group, affecting its physical and chemical properties.

    2-Bromo-2,2-difluoro-1-(4-ethylphenyl)ethanone: Contains an ethyl group, providing different steric and electronic effects compared to the pentyl group.

Uniqueness

2-Bromo-2,2-difluoro-1-(4-pentylphenyl)ethanone is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and stability. The pentyl group enhances its hydrophobicity, potentially affecting its interactions with biological membranes and other hydrophobic environments.

Properties

IUPAC Name

2-bromo-2,2-difluoro-1-(4-pentylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrF2O/c1-2-3-4-5-10-6-8-11(9-7-10)12(17)13(14,15)16/h6-9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLNYKBGJGHYNFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)C(F)(F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.